molecular formula C17H14N2O2S B2630110 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol CAS No. 2380068-30-2

1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol

Cat. No. B2630110
CAS RN: 2380068-30-2
M. Wt: 310.37
InChI Key: SNOANIACSUIYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.

Mechanism Of Action

The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol is not fully understood. However, it has been suggested that 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol inhibits the growth of cancer cells and induces apoptosis. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been shown to inhibit the growth of fungi and bacteria. In addition, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has certain limitations as well. Its solubility in water is low, which makes it difficult to administer in vivo. In addition, the cytotoxicity of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol. One potential direction is to study the potential use of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol in combination with other anticancer agents. Another direction is to evaluate the potential use of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Furthermore, the development of more efficient synthesis methods for 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol could lead to the production of larger quantities for further studies.
Conclusion
In conclusion, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action and biochemical and physiological effects have been extensively studied. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has several advantages for lab experiments, but also has certain limitations. There are several future directions for the study of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol, which could lead to the development of new treatments for various diseases.

Synthesis Methods

1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol can be synthesized using various methods, including the reaction of 1-(1-benzothiophen-3-yl)ethanone with 2-amino-1,3-benzoxazole in the presence of a base. Another method involves the reaction of 1-(1-benzothiophen-3-yl)ethanone with 2-amino-1,3-benzoxazole in the presence of a catalyst. The yield of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol varies depending on the method used for synthesis.

Scientific Research Applications

1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been extensively studied for its potential applications in various fields. In the medical field, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been studied for its potential use as an anti-inflammatory agent. In addition, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to have antifungal and antimicrobial properties.

properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-14(12-10-22-16-8-4-1-5-11(12)16)9-18-17-19-13-6-2-3-7-15(13)21-17/h1-8,10,14,20H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOANIACSUIYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-3-yl)-2-[(1,3-benzoxazol-2-yl)amino]ethan-1-ol

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